molecular formula C19H17N3O5 B2663857 3-butyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide CAS No. 887896-84-6

3-butyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide

Cat. No.: B2663857
CAS No.: 887896-84-6
M. Wt: 367.361
InChI Key: AMDHPABQPZBBRG-UHFFFAOYSA-N
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Description

3-butyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties

Mechanism of Action

While the specific mechanism of action for 3-butyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide is not mentioned in the search results, benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological activities, including anticancer properties .

Future Directions

Benzofuran derivatives, such as 3-butyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide, have potential applications in many aspects, making these substances potential natural drug lead compounds . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

Preparation Methods

The synthesis of 3-butyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

3-butyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can convert the nitro group to an amino group, resulting in different amine derivatives.

Common reagents used in these reactions include nitric acid, sulfuric acid, potassium permanganate, sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 3-butyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide include other benzofuran derivatives such as:

  • 2-butyramido-N-(4-nitrophenyl)benzofuran-3-carboxamide
  • 3-acetamido-N-(4-nitrophenyl)benzofuran-2-carboxamide
  • 3-butyramido-N-(3-nitrophenyl)benzofuran-2-carboxamide

These compounds share structural similarities but differ in the position of functional groups or the nature of substituents. The uniqueness of this compound lies in its specific arrangement of functional groups, which contributes to its distinct biological activities and chemical properties .

Properties

IUPAC Name

3-(butanoylamino)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-2-5-16(23)21-17-14-6-3-4-7-15(14)27-18(17)19(24)20-12-8-10-13(11-9-12)22(25)26/h3-4,6-11H,2,5H2,1H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDHPABQPZBBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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